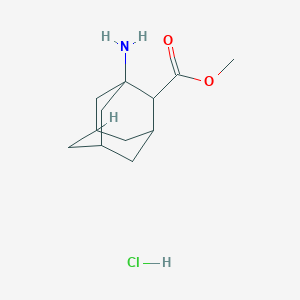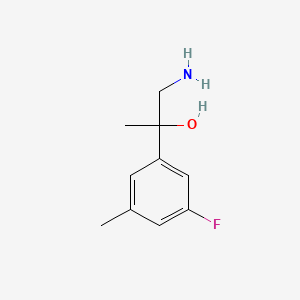![molecular formula C15H17NO4 B13524658 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a bicyclo[3.1.0]hexane core, which is a strained ring system, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method allows for the construction of the bicyclic core with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the benzyloxycarbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with new functional groups attached to the bicyclic core.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential bioactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bicyclic core and functional groups. These interactions could modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar benzyloxycarbonyl group but a different bicyclic core, making it less strained and potentially less reactive.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different functional group, used in different contexts.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its highly strained bicyclic core, which imparts significant reactivity and makes it a valuable scaffold for synthetic and medicinal chemistry. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-10(7-12(11)13)16-15(19)20-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,19)(H,17,18) |
InChI Key |
ARCSSLYPPXPMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


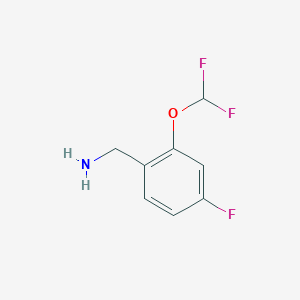
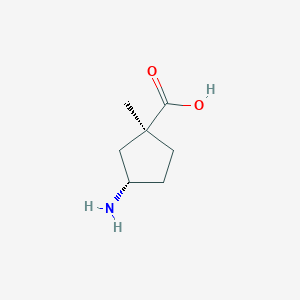
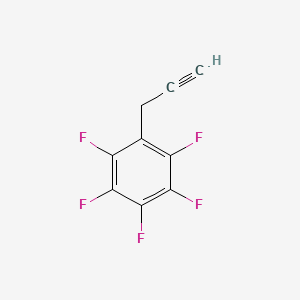
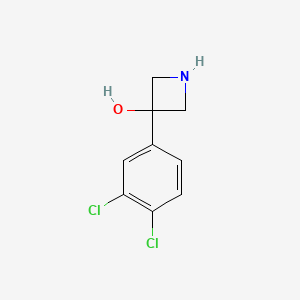
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)




